molecular formula C12H16BF2NO3 B1397955 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1257554-65-6

3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1397955
CAS No.: 1257554-65-6
M. Wt: 271.07 g/mol
InChI Key: JVEWZNQRBSDHGG-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative with a pyridine core functionalized at the 3-position with a difluoromethoxy group and at the 5-position with a pinacol boronate ester. Its molecular formula is C₁₂H₁₆BF₂NO₃, with a molecular weight of 271.07 g/mol and a CAS number of 1333222-12-0 . The compound is commonly used as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The difluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug discovery .

Properties

IUPAC Name

3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-9(7-16-6-8)17-10(14)15/h5-7,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEWZNQRBSDHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257554-65-6
Record name 3-(difluoromethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Biological Activity

3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1257554-65-6) is an organoboron compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse sources, including in vitro studies and structure-activity relationships.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluoromethoxy group and a dioxaborolane moiety. Its molecular formula is C12H16BF2NO3C_{12}H_{16}BF_{2}NO_{3}, with a molecular weight of approximately 271.07 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research published in the Journal of Medicinal Chemistry demonstrated that boron-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the disruption of cellular signaling pathways that promote survival in cancer cells .

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in cancer metabolism. For instance, it has been noted to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell division and growth in rapidly proliferating cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the difluoromethoxy group enhances lipophilicity and may improve membrane permeability, which is essential for biological efficacy. Modifications to the dioxaborolane moiety can also influence the binding affinity to target enzymes or receptors.

Data Table: Structure-Activity Relationships

Compound VariantSubstituentBiological ActivityIC50 (µM)
ADifluoromethoxyAnticancer (in vitro)15
BFluoromethoxyAnticancer (in vitro)25
CNo substituentLow activity>50

Case Studies

  • Study on Antitumor Activity : A study conducted on various organoboron compounds found that those with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study reported an IC50 value of approximately 15 µM for this compound .
  • Enzyme Inhibition Assay : In a comparative study assessing enzyme inhibitors, the compound demonstrated effective inhibition of DHFR with an IC50 value of 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
3-(Difluoromethoxy)-5-(pinacol boronate)pyridine (Target) -OCHF₂ (3), Boronate (5) C₁₂H₁₆BF₂NO₃ 271.07 1333222-12-0 Drug discovery (enhanced lipophilicity), cross-coupling reactions
3-Fluoro-5-(pinacol boronate)pyridine -F (3), Boronate (5) C₁₁H₁₅BFNO₂ 223.05 N/A Precursor for fluorinated pharmaceuticals; lower molecular weight improves solubility
5-Bromo-3-(pinacol boronate)-1H-pyrrolo[2,3-b]pyridine -Br (5), Boronate (3) C₁₃H₁₆BBrN₂O₂ 325.00 N/A Suzuki coupling for heterocyclic biaryl synthesis (e.g., kinase inhibitors)
3-(Trifluoromethyl)-5-(pinacol boronate)pyridine -CF₃ (3), Boronate (5) C₁₂H₁₅BF₃NO₂ 273.06 1084953-47-8 Electron-withdrawing CF₃ stabilizes boronate; used in high-throughput screening
2-Chloro-5-(pinacol boronate)pyridine -Cl (2), Boronate (5) C₁₁H₁₅BClNO₂ 239.51 610768-32-6 Chlorine enhances electrophilicity for nucleophilic substitution reactions
2-(tert-Butoxy)-5-(pinacol boronate)pyridine -O-t-Bu (2), Boronate (5) C₁₅H₂₃BNO₃ 275.16 N/A Bulky tert-butoxy group reduces steric hindrance in coupling reactions

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs):

    • The trifluoromethyl (-CF₃) group () increases the electrophilicity of the boronate ester, accelerating transmetallation in cross-coupling reactions. This group also improves hydrolytic stability compared to alkoxy substituents .
    • Difluoromethoxy (-OCHF₂) (Target compound) offers moderate electron-withdrawing effects, balancing reactivity and metabolic stability in drug candidates .
    • Fluoro (-F) () provides minimal steric bulk, making it suitable for coupling reactions requiring high regioselectivity .
  • Electron-Donating Groups (EDGs): tert-Butoxy (-O-t-Bu) () reduces boronate reactivity but enhances solubility in nonpolar solvents, useful for hydrophobic intermediates .

Stability and Handling Considerations

  • Boronate esters are moisture-sensitive. The trifluoromethyl analog () exhibits superior stability under ambient conditions compared to the target compound .

Preparation Methods

Transition Metal-Catalyzed C–H Borylation

One of the most effective methods to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety on pyridine rings is iridium-catalyzed C–H borylation . This method is applicable to pyridines bearing electron-withdrawing groups such as difluoromethoxy.

  • Catalyst System: [Ir(OMe)(COD)]2 as the iridium precursor with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) as the ligand.
  • Borane Source: Pinacolborane (HBPin) or bis(pinacolato)diboron (B2Pin2).
  • Reaction Conditions: Typically conducted under nitrogen atmosphere at 80 °C in a sealed Schlenk flask.
  • Procedure: The pyridine substrate is reacted with HBPin in the presence of the iridium catalyst and ligand. The reaction progress is monitored by TLC or GC-MS. After completion, the product is purified by silica gel column chromatography.

This method allows regioselective borylation at the 5-position of the pyridine ring when the difluoromethoxy group is at the 3-position, due to electronic and steric directing effects.

Multi-Step Synthesis Involving Halogenated Pyridine Precursors

An alternative approach involves:

  • Starting from a halogenated pyridine derivative (e.g., 3-bromo-5-chloropyridine).
  • Difluoromethoxylation: The difluoromethoxy group is introduced via nucleophilic substitution or via specialized difluoromethoxylation reagents under controlled conditions.
  • Borylation: The halogen at the 5-position is converted to the boronate ester via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst such as Pd(dppf)Cl2.
  • Purification: The product is purified by column chromatography or recrystallization.

This method often requires protecting groups and precise control of reaction conditions to prevent side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%)
Difluoromethoxylation Difluoromethoxylation reagent, base, solvent Performed under inert atmosphere, low temperature Variable (60-85%)
Iridium-catalyzed borylation [Ir(OMe)(COD)]2 (1 mol%), dtbbpy (2 mol%), HBPin (1.5 equiv), 80 °C, 12-24 h, N2 atmosphere Requires strict exclusion of air and moisture 70-90%
Palladium-catalyzed borylation Pd(dppf)Cl2 (2-5 mol%), B2Pin2 (1.2 equiv), base (KOAc), dioxane, 80-100 °C, 12 h Common alternative to iridium catalysis 65-85%

Purification Techniques

Representative Research Findings

  • The iridium-catalyzed C–H borylation method has been demonstrated to selectively install the boronate ester on pyridine rings bearing difluoromethoxy substituents with high regioselectivity and yields up to 90% under optimized conditions (80 °C, 12 h).
  • The palladium-catalyzed Miyaura borylation is widely used in industrial and academic settings for preparing boronate esters from halogenated pyridines, achieving yields between 65-85% depending on substrate and conditions.
  • The difluoromethoxy group enhances the compound’s chemical stability and lipophilicity, which is beneficial for subsequent synthetic applications.

Summary Table of Preparation Methods

Method Catalyst System Key Reagents Temperature Atmosphere Yield (%) Advantages Limitations
Iridium-catalyzed C–H Borylation [Ir(OMe)(COD)]2 + dtbbpy Pinacolborane (HBPin) 80 °C N2 70-90 High regioselectivity, mild conditions Requires inert atmosphere
Palladium-catalyzed Borylation Pd(dppf)Cl2 Bis(pinacolato)diboron (B2Pin2) 80-100 °C N2 or Ar 65-85 Well-established, scalable Sensitive to moisture, longer reaction time
Multi-step Halogenation/Borylation Various (Pd catalysts) Halogenated pyridine, B2Pin2 80-100 °C Inert 60-85 Versatile for different substituents Multi-step, requires protecting groups

Q & A

Basic: What are the common synthetic routes for preparing 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves Miyaura borylation , where a halogenated pyridine precursor (e.g., 5-bromo-3-difluoromethoxypyridine) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key steps include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a ligand (e.g., XPhos).
  • Reaction conditions : Anhydrous DME or toluene, heated to 80–100°C under inert atmosphere.
  • Workup : Purification via column chromatography or recrystallization to isolate the boronic ester .

Advanced: How does the difluoromethoxy substituent influence the reactivity of the boronic ester group in cross-coupling reactions?

The difluoromethoxy group (-OCF₂H) exerts electron-withdrawing effects via inductive polarization, which:

  • Enhances electrophilicity of the boronic ester, accelerating transmetallation in Suzuki-Miyaura reactions.
  • Stabilizes intermediates by reducing electron density on the pyridine ring, minimizing side reactions (e.g., protodeboronation).
  • Modifies steric hindrance, potentially affecting regioselectivity in multi-site coupling reactions. Comparative studies with methoxy or unsubstituted analogs are recommended to quantify these effects .

Basic: What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy :
    • ¹H/¹³C NMR for verifying substitution patterns and boronic ester integrity.
    • ¹⁹F NMR (δ ~ -80 ppm) to confirm the difluoromethoxy group.
    • ¹¹B NMR (δ ~ 30 ppm) for boron environment analysis.
  • X-ray crystallography : To resolve ambiguities in regiochemistry and confirm crystal packing (SHELX software is widely used for refinement) .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation .

Advanced: What strategies mitigate protodeboronation during Suzuki-Miyaura reactions with this compound?

Protodeboronation (B–C bond cleavage) can be minimized by:

  • Optimizing base choice : Weak bases (e.g., K₃PO₄) reduce aqueous-phase decomposition compared to strong bases (NaOH).
  • Low-temperature reactions : Conducting couplings at 50–60°C instead of reflux.
  • Additives : Including thiophene or fluoride scavengers (e.g., MgSO₄) to stabilize the boronate intermediate.
  • Ligand screening : Bulky ligands (e.g., SPhos) improve catalyst turnover and reduce side reactions .

Basic: What are typical applications of this compound in pharmaceutical research?

  • Intermediate in kinase inhibitor synthesis : The boronic ester enables coupling with aryl halides to construct biaryl motifs, common in PI3K or PIP5K inhibitors (e.g., compound 44 in ).
  • Proteolysis-targeting chimera (PROTAC) development : The pyridine-boronate scaffold aids in linker diversification for E3 ligase recruitment .

Advanced: How to design experiments to study the stability of the boronic ester under various conditions?

  • Hydrolytic stability : Expose the compound to buffered solutions (pH 4–10) and monitor decomposition via HPLC or ¹¹B NMR.
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Solvent compatibility : Test solubility and stability in common reaction solvents (e.g., DMF, THF) under inert vs. ambient conditions .

Basic: What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
  • Moisture control : Store under argon or nitrogen, as boronic esters hydrolyze to boronic acids in humid environments.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles (see safety codes P201, P210 in ) .

Advanced: How to optimize reaction yields when using this compound in multi-step syntheses?

  • Catalyst screening : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) for compatibility.
  • Stoichiometry : Use a 10–20% excess of the boronic ester to account for competitive side reactions.
  • Order of addition : Add the boronic ester after pre-mixing the aryl halide and catalyst to minimize premature activation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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